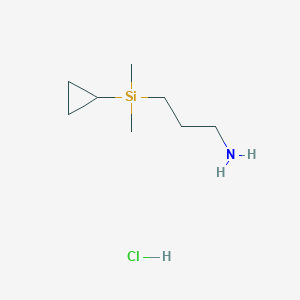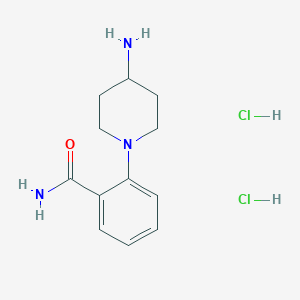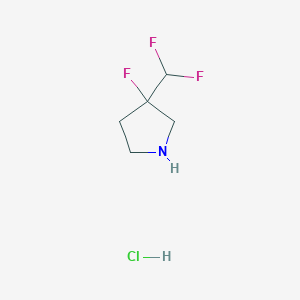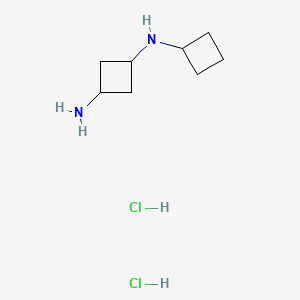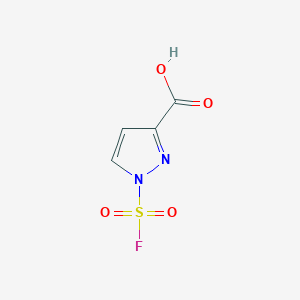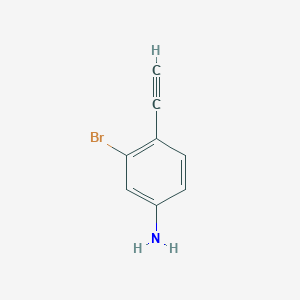![molecular formula C7H3F5N2O2 B13504712 2,2-Difluoro-2-[6-(trifluoromethyl)pyrazin-2-yl]acetic acid](/img/structure/B13504712.png)
2,2-Difluoro-2-[6-(trifluoromethyl)pyrazin-2-yl]acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Difluoro-2-[6-(trifluoromethyl)pyrazin-2-yl]acetic acid is a fluorinated organic compound characterized by the presence of both difluoro and trifluoromethyl groups attached to a pyrazine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Difluoro-2-[6-(trifluoromethyl)pyrazin-2-yl]acetic acid typically involves the introduction of fluorine atoms into the molecular structure. One common method is the use of difluorocarbene precursors, which can be generated in situ from reagents such as trimethylsilyl difluoroacetate. The reaction conditions often require the presence of a base, such as potassium carbonate, and a solvent like acetonitrile .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction parameters and yields. The use of automated systems can also enhance the efficiency and safety of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2,2-Difluoro-2-[6-(trifluoromethyl)pyrazin-2-yl]acetic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorinated carbon atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2,2-Difluoro-2-[6-(trifluoromethyl)pyrazin-2-yl]acetic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioisostere in drug design, where it can mimic the properties of other functional groups.
Medicine: Explored for its potential therapeutic effects, particularly in the development of anti-inflammatory and anticancer agents.
Mécanisme D'action
The mechanism of action of 2,2-Difluoro-2-[6-(trifluoromethyl)pyrazin-2-yl]acetic acid involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance the compound’s binding affinity to enzymes and receptors, potentially leading to inhibition or activation of biological pathways. The trifluoromethyl group can also increase the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,2-Difluoro-2-(fluorosulfonyl)acetic acid
- 2,2-Difluoro-2-(6-methoxypyridin-3-yl)acetic acid
- 2,6-Bis(trifluoromethyl)benzoic acid
Uniqueness
2,2-Difluoro-2-[6-(trifluoromethyl)pyrazin-2-yl]acetic acid is unique due to the combination of difluoro and trifluoromethyl groups attached to a pyrazine ring. This structural arrangement imparts distinct electronic and steric properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential in drug design further highlight its significance .
Propriétés
Formule moléculaire |
C7H3F5N2O2 |
|---|---|
Poids moléculaire |
242.10 g/mol |
Nom IUPAC |
2,2-difluoro-2-[6-(trifluoromethyl)pyrazin-2-yl]acetic acid |
InChI |
InChI=1S/C7H3F5N2O2/c8-6(9,5(15)16)3-1-13-2-4(14-3)7(10,11)12/h1-2H,(H,15,16) |
Clé InChI |
NBAPUFAQETYNFJ-UHFFFAOYSA-N |
SMILES canonique |
C1=C(N=C(C=N1)C(F)(F)F)C(C(=O)O)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


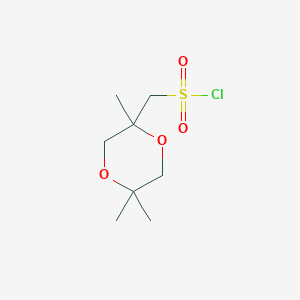
![[2-(aminomethyl)-1H-imidazol-4-yl]methanoldihydrochloride](/img/structure/B13504639.png)
![N-[3-(aminomethyl)cyclobutyl]cyclopropanesulfonamide hydrochloride](/img/structure/B13504646.png)

